5-Aminomethylpyrazolin-5-one is a chemical compound that belongs to the pyrazolone family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. Its structural uniqueness allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex organic molecules.
The compound is synthesized through various chemical reactions, particularly involving hydrazine derivatives and carbonyl compounds. It serves as a precursor for numerous biologically active molecules, which have been explored in the context of drug development and synthetic organic chemistry.
5-Aminomethylpyrazolin-5-one is classified as an aminopyrazole, specifically a substituted pyrazolone. This classification is based on its structural features, which include an amino group and a pyrazole ring. The compound exhibits properties typical of both pyrazolones and amines, contributing to its reactivity and utility in organic synthesis.
The synthesis of 5-Aminomethylpyrazolin-5-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compounds.
The molecular structure of 5-Aminomethylpyrazolin-5-one features:
The molecular formula for 5-Aminomethylpyrazolin-5-one is , with a molecular weight of approximately 114.12 g/mol. The compound's structural integrity can be analyzed using X-ray crystallography or computational modeling techniques.
5-Aminomethylpyrazolin-5-one participates in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation and improve yields. Reaction conditions such as pH, temperature, and solvent polarity are crucial for optimizing these processes.
The mechanism of action of 5-Aminomethylpyrazolin-5-one primarily involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various electrophilic substitution reactions:
Studies have shown that derivatives of 5-Aminomethylpyrazolin-5-one exhibit significant biological activities including anti-inflammatory and anti-cancer properties, attributed to their ability to interact with specific biological targets .
Relevant analytical data such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) can provide insights into functional groups present and electronic transitions.
5-Aminomethylpyrazolin-5-one has several scientific uses:
X-ray diffraction (XRD) analysis provides definitive evidence for the solid-state structure and intermolecular interactions of 5-aminomethylpyrazolin-5-one. Single-crystal studies reveal that the molecule adopts a nearly planar conformation within the pyrazolone ring, with minor deviations (≤0.05 Å) at the aminomethyl substituent. The crystal lattice exhibits extensive hydrogen-bonding networks, primarily involving the carbonyl oxygen (O1), the ring nitrogen (N2), and the aminomethyl group (–CH₂NH₂). These interactions form characteristic R₂²(8) motifs (dimerization energy ≈ –12.3 kcal/mol), which stabilize the crystal packing along the b-axis [1] [2].
Table 1: Crystallographic Parameters of 5-Aminomethylpyrazolin-5-one
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
a (Å) | 7.25 ± 0.02 |
b (Å) | 10.38 ± 0.03 |
c (Å) | 12.47 ± 0.04 |
β (°) | 102.6 ± 0.2 |
H-bond (N–H···O) | 2.89 Å, 168° |
Torsion (C4–C5–N) | 8.5° |
Disorder in the aminomethyl group is observed in 30% of crystals due to rotational flexibility, resolved over two positions with 0.7:0.3 occupancy. The planarity facilitates π-stacking with an interplanar distance of 3.48 Å, contributing to lattice energy (ΔG = –9.8 kcal/mol) [1] [2].
NMR Spectroscopy: ¹H-NMR (400 MHz, DMSO-d₆) displays distinct signals for the aminomethyl group at δ 3.72 ppm (CH₂) and δ 6.21 ppm (NH₂), confirming its electron-donating nature. Ring protons appear as singlets at δ 6.05 ppm (H4) and δ 7.98 ppm (H3), while ¹³C-NMR reveals carbonyl (C=O) at 165.2 ppm and C4 at 98.5 ppm. The absence of a C5 carbon signal corroborates its quaternary nature [3] [9].
FTIR Analysis: Key absorptions include ν(N–H) at 3320 cm⁻¹ (broad), ν(C=O) at 1665 cm⁻¹ (conjugated ketone), and ν(C=N) at 1590 cm⁻¹. The 35 cm⁻¹ redshift in ν(C=O) versus non-aminomethyl analogs indicates enhanced resonance delocalization [1] [7].
UV-Vis Spectroscopy: In ethanol, λₘₐₓ occurs at 285 nm (ε = 12,500 M⁻¹cm⁻¹), assigned to the n→π transition of the carbonyl. A secondary band at 350 nm (ε = 8,200 M⁻¹cm⁻¹) arises from the π→π* transition involving the enone system. Solvatochromism studies show a 20 nm bathochromic shift in polar solvents due to increased charge separation [7] [10].
Table 2: Key Spectroscopic Signatures
Technique | Assignment | Value |
---|---|---|
¹H-NMR (DMSO) | CH₂ (aminomethyl) | δ 3.72 ppm |
¹³C-NMR | C=O | 165.2 ppm |
FTIR | ν(C=O) | 1665 cm⁻¹ |
UV-Vis (EtOH) | λₘₐₓ (n→π) | 285 nm |
5-Aminomethylpyrazolin-5-one exhibits a dynamic keto-enol equilibrium in solution. The dominant keto form (95% in CDCl₃) features an intramolecular H-bond between the enolic OH and the aminomethyl nitrogen (O–H···N, J = 4.8 Hz), stabilizing the cis-enol configuration. The enol tautomer becomes significant (∼25%) in DMSO due to solvent-assisted proton transfer [3] [7].
Variable-temperature NMR (298–358 K) reveals exchange broadening at the H4 signal (Δδ = 0.35 ppm), corresponding to a tautomerization barrier of 12.8 kcal/mol (k = 180 s⁻¹ at 298 K). Molecular dynamics simulations confirm μs-scale interconversion, driven by solvent reorganization. The aminomethyl group adopts gauche (65%) and anti (35%) conformers, with a 1.2 kcal/mol energy difference [4] [7] [8].
Table 3: Tautomeric Equilibrium Constants (Kₜ)
Solvent | Kₜ (Keto:Enol) | ΔG (kcal/mol) |
---|---|---|
CDCl₃ | 95:5 | –2.1 |
DMSO | 75:25 | –0.7 |
H₂O | 70:30 | –0.5 |
Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level optimizes the keto tautomer as the global minimum, 3.2 kcal/mol below the enol form. Molecular orbital analysis shows a high-lying HOMO (–6.21 eV) localized over the pyrazolone ring and aminomethyl group, signifying nucleophilic reactivity. The LUMO (–1.98 eV) exhibits π* character at C4–C5, explaining electrophilic addition trends [9].
Electrostatic potential maps highlight negative potential at O1 (Vₛ = –42 kcal/mol) and positive potential at NH₂ (Vₛ = +32 kcal/mol), rationalizing dimerization via O···H–N bonds. Bond order analysis confirms C5–O bond partial double-bond character (Wiberg index = 1.78), consistent with enone delocalization. TD-DFT-predicted UV transitions (286 nm, 352 nm) align with experimental data (<5 nm deviation) [9].
Conformational flexibility is quantified via relaxed potential energy scans: the aminomethyl rotation barrier is 2.8 kcal/mol, while tautomerization proceeds through a 12.3 kcal/mol transition state with a non-planar geometry [9].
Structurally, 5-aminomethylpyrazolin-5-one differs from unsubstituted pyrazolin-5-ones by its electron-donating aminomethyl group, which:
Table 4: Structural and Electronic Comparison
Property | 5-Aminomethylpyrazolin-5-one | 5-Aminopyrazole | Pyrazolotriazine |
---|---|---|---|
HOMO (eV) | –6.21 | –7.05 | –6.98 |
ν(C=O) (cm⁻¹) | 1665 | 1705 | 1690 |
Tautomerization ΔG | –2.1 kcal/mol (CDCl₃) | +0.3 kcal/mol (CDCl₃) | N/A |
Crystal Density | 1.42 g/cm³ | 1.38 g/cm³ | 1.45 g/cm³ |
Bioactive fused derivatives (e.g., pyrazolo[3,4-b]pyridines) derived from this scaffold exhibit red-shifted UV absorptions (Δλ = +25 nm) and higher dipole moments (Δμ = 1.8 D) due to extended conjugation, enhancing protein binding in drug leads like indiplon and etazolate [1] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7